Bienvenue dans la boutique en ligne BenchChem!

Maduramicin Ammonium Salt

Anticoccidial resistance Eimeria tenella Battery trial

Maduramicin ammonium salt is a fermentation-derived monovalent monoglycoside polyether ionophore (CAS 84878-61-5) for coccidiosis control in poultry and antiprotozoal research. It delivers therapeutic efficacy at 5–7 ppm—a ~20-fold lower inclusion rate than monensin—and retains potency against Eimeria field isolates tolerant to monensin, narasin, and salinomycin. In mixed-infection broiler trials, maduramicin at 5 ppm outperformed monensin at 120 ppm in weight gain. The ammonium salt form ensures uniform feed premix dispersion. For R&D, it serves as a validated Plasmodium falciparum benchmark (EC₅₀ 1.3 nM asexual; 14.8 nM gametocyte). Procure ≥98% HPLC-purity material for ionophore shuttle/rotation programs and antimalarial screening.

Molecular Formula C47H83NO17
Molecular Weight 934.2 g/mol
Cat. No. B8066893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaduramicin Ammonium Salt
Molecular FormulaC47H83NO17
Molecular Weight934.2 g/mol
Structural Identifiers
SMILESCC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)[O-])O)C)OC)OC)C)O)C)C)OC7CC(C(C(O7)C)OC)OC)(C)O)C.[NH4+]
InChIInChI=1S/C47H80O17.H3N/c1-23-18-24(2)45(9,51)61-36(23)31-19-32(58-35-20-30(53-10)40(55-12)28(6)57-35)42(59-31)44(8)15-14-33(60-44)43(7)16-17-46(64-43)21-29(48)25(3)37(62-46)26(4)38-41(56-13)39(54-11)27(5)47(52,63-38)22-34(49)50;/h23-33,35-42,48,51-52H,14-22H2,1-13H3,(H,49,50);1H3/t23-,24+,25+,26+,27-,28-,29-,30-,31+,32-,33?,35+,36?,37-,38-,39-,40-,41-,42?,43-,44-,45-,46+,47+;/m0./s1
InChIKeyWQGJEAMPBSZCIF-PZQARBGFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Maduramicin Ammonium Salt Procurement Guide: Polyether Ionophore Anticoccidial Specifications and Comparative Performance


Maduramicin ammonium salt (CAS 84878-61-5) is a monovalent monoglycoside polyether ionophore antibiotic produced by fermentation of Actinomadura rubra (formerly Nocardia) [1]. It selectively complexes monovalent cations—exhibiting higher affinity for K⁺ than Na⁺—and is employed as a broad-spectrum anticoccidial feed additive in poultry production . As a polyether ionophore, it belongs to the same class as monensin, salinomycin, narasin, and lasalocid, yet possesses distinct structural and functional properties that critically impact field performance and procurement decisions [2]. The ammonium salt formulation enhances aqueous dispersibility relative to the free acid, facilitating uniform incorporation into feed premixes .

Why Maduramicin Ammonium Salt Cannot Be Interchanged with Other Polyether Ionophores in Feed Formulations


Polyether ionophores are not functionally interchangeable feed additives. Despite sharing a common ionophoric mechanism, individual compounds diverge markedly in cation selectivity profiles, dose-response relationships, efficacy spectra against Eimeria species, and—most critically for procurement—cross-resistance patterns [1]. Substituting maduramicin with monensin, narasin, or salinomycin in operations where ionophore-tolerant Eimeria field isolates are circulating results in measurable efficacy failure [2]. Furthermore, the potency differential between compounds necessitates distinct inclusion rates in feed premixes; maduramicin achieves therapeutic efficacy at 5-7 ppm, whereas monensin requires approximately 100-120 ppm and narasin 70 ppm to produce comparable coccidiostatic effects [3]. This dose disparity carries direct economic and formulation consequences that render generic class-based substitution scientifically unsound and operationally imprudent.

Maduramicin Ammonium Salt: Head-to-Head Quantitative Efficacy Data Against Monensin, Narasin, Salinomycin, and Lasalocid


Superior Efficacy Against Ionophore-Tolerant Eimeria tenella Field Isolates in Battery Trials

In trials using an E. tenella field isolate suspected of narasin tolerance, maduramicin at 5-7 ppm maintained robust anticoccidial activity, whereas monensin (100 ppm) and narasin (70 ppm) exhibited significantly diminished efficacy [1]. Birds receiving maduramicin showed measurable improvements in weight gain, feed conversion, and reduced oocyst shedding relative to both infected nonmedicated controls and comparator-treated groups. This finding is reinforced by a broader study of ionophore-tolerant field isolates wherein maduramicin at 5-7 ppm proved more effective than monensin (100-121 ppm) and narasin in reducing intestinal lesion scores, protecting against weight loss, and preventing mortality [2].

Anticoccidial resistance Eimeria tenella Battery trial

Higher Weight Gain Performance in Mixed Eimeria Species Infections Versus Monensin

In a controlled comparative study evaluating five anticoccidials (halofuginone, lasalocid, maduramicin, monensin, and salinomycin) against single and mixed Eimeria species infections in chickens, a critical differentiation emerged. While all five drugs demonstrated significant activity against individual Eimeria species (E. tenella, E. maxima, E. necatrix, E. brunetti, and E. acervulina), birds medicated with maduramicin (5 ppm) exhibited significantly higher weight gains than those receiving monensin (120 ppm) in mixed Eimeria species infection models [1]. Notably, this in vivo performance advantage contrasts with in vitro potency rankings, where monensin demonstrated greater intrinsic potency in isolated assays—underscoring that in vitro data alone are insufficient predictors of field-relevant outcomes.

Mixed coccidiosis Weight gain performance Eimeria spp.

Absence of Cross-Resistance in Monovalent Polyether-Tolerant Eimeria Field Isolates

In floor-pen trials lasting 7 weeks, two Czechoslovakian field isolates of E. tenella with established resistance to monovalent polyether ionophores (monensin, narasin, and salinomycin) remained fully susceptible to maduramicin [1]. The isolates, collected from farms with continuous coccidiosis outbreaks despite years of ionophore use, were not controlled by monensin, narasin, or salinomycin at standard inclusion rates. However, both maduramicin—characterized as a monovalent monoglycoside polyether—and the bivalent polyether lasalocid provided effective control. This finding supports the hypothesis of mechanistically distinct anticoccidial activity among different polyether antibiotic subclasses and indicates that coccidia losing sensitivity to one monovalent polyether may retain susceptibility to maduramicin.

Cross-resistance Polyether ionophores Eimeria tenella

Comparative Anticoccidial Index Across 224 Eimeria Field Strains

A large-scale sensitivity testing program evaluated 224 Eimeria spp. field strains collected from commercial poultry farms in Spain between 1985 and 1991. The anticoccidial index—a composite metric incorporating mean survival, relative weight gain, lesion scores, and oocyst indices—was calculated for five ionophores. Cygro® (maduramicin ammonium) at 5-6 ppm and salinomycin (60 ppm) emerged as the most efficacious compounds, with a slight numerical superiority for maduramicin [1]. Both maduramicin and salinomycin differed significantly from monensin (100 ppm), narasin (70 ppm), and lasalocid (90 ppm), whose anticoccidial activity was demonstrably inferior against this broad panel of field strains. This dataset provides the most extensive field-relevant comparative evidence available, spanning 224 independent field isolates collected over six years.

Anticoccidial index Field strain sensitivity Eimeria spp.

Documented Potency Against Plasmodium falciparum at Sub-Nanomolar Concentrations

Beyond its established veterinary applications, maduramicin ammonium demonstrates exceptionally potent activity against Plasmodium falciparum, the causative agent of human malaria, with an EC₅₀ of 1.3 nM against asexual blood-stage parasites and 14.8 nM against gametocytes [1]. This potency substantially exceeds that reported for many ionophore comparators in malaria models, though direct head-to-head data against other polyether ionophores in Plasmodium assays remain limited. In murine P. berghei transmission models, oral administration at 4-8 mg/kg blocked parasite transmission . While this evidence is tagged as cross-study comparable rather than direct head-to-head comparison within the same experimental system, the nanomolar potency represents a quantifiable benchmark useful for researchers evaluating ionophores for antiprotozoal applications beyond coccidiosis.

Plasmodium falciparum EC50 Antimalarial

Relative Oral Toxicity Ranking Among Polyether Ionophores: Safety Margin Considerations

A comprehensive analysis of chronic oral toxicity data across polyether ionophores established the following relative toxicity ranking from lowest to highest: salinomycin < lasalocid ≤ narasin ≤ monensin (with lasalocid < monensin) < maduramicin [1]. Maduramicin was determined to be the most toxic of all evaluated ionophores. This toxicity ranking is derived from no-observed-effect-level (NOEL) comparisons within and across species. Critically, nearly all maduramicin fed to poultry persists in litter (manure), rendering poultry litter toxic if subsequently fed to cattle as a nitrogen source—a unique environmental persistence concern not documented to the same extent for other ionophores [2]. This evidence does not diminish maduramicin's therapeutic utility but establishes that its higher potency against coccidia is accompanied by a narrower safety margin, necessitating precise dosing control (5-7 ppm in feed) and rigorous exclusion of treated litter from ruminant feeding operations.

Chronic oral toxicity NOEL Safety margin

Optimal Procurement and Application Scenarios for Maduramicin Ammonium Salt Based on Comparative Evidence


Replacement of Monensin or Narasin in Operations with Documented Ionophore Tolerance

In commercial broiler operations where monensin (100-120 ppm) or narasin (70 ppm) no longer provide adequate coccidiosis control due to acquired ionophore tolerance, maduramicin ammonium at 5-7 ppm represents a therapeutically distinct alternative within the ionophore class. As demonstrated in controlled battery trials with narasin-tolerant E. tenella field isolates, maduramicin maintained efficacy while monensin and narasin failed [1]. Similarly, maduramicin effectively controlled E. tenella isolates resistant to monensin, narasin, and salinomycin in floor-pen trials [2]. This application scenario is particularly relevant for procurement teams managing multiple farm sites with variable resistance profiles and seeking to maintain ionophore-based control without transitioning to synthetic chemical coccidiostats.

High-Performance Broiler Production Requiring Optimized Weight Gain Under Mixed Eimeria Challenge

For integrators and feed mills supplying high-performance broiler genetics under mixed Eimeria species infection pressure, maduramicin at 5 ppm delivers superior weight gain outcomes compared to monensin at 120 ppm. The evidence from controlled mixed-infection studies demonstrates significantly higher weight gains in maduramicin-treated birds [3]. This performance advantage, when scaled across millions of birds, translates to measurable improvements in feed conversion ratios and economic efficiency. The 5 ppm inclusion rate further offers formulation flexibility and reduced active ingredient cost per ton of finished feed compared to the higher inclusion rates required for monensin (100-120 ppm) or narasin (70 ppm) [4].

Shuttle or Rotation Programs with Salinomycin to Delay Resistance Emergence

The extensive 224-strain field sensitivity dataset from Spanish commercial farms (1985-1991) demonstrated that maduramicin (5-6 ppm) and salinomycin (60 ppm) were the two most efficacious ionophores, with maduramicin showing slight numerical superiority [4]. However, the cross-resistance study by Bedrník et al. indicates that maduramicin—as a monovalent monoglycoside polyether—may not share complete cross-resistance with other monovalent polyethers like salinomycin [2]. This evidence supports the strategic use of maduramicin and salinomycin in shuttle or rotation programs within the same production cycle or across successive flocks. Such programs aim to reduce selection pressure on any single ionophore subclass and extend the useful lifespan of both compounds.

Antimalarial and Antiprotozoal Research Requiring Validated Potency Benchmarks

For research institutions and screening programs evaluating polyether ionophores for antimalarial or broader antiprotozoal applications, maduramicin ammonium provides a validated potency benchmark against Plasmodium falciparum. The documented EC₅₀ values of 1.3 nM (asexual blood-stage parasites) and 14.8 nM (gametocytes) [5] establish a quantitative reference for comparative screening of novel ionophore analogs or combination regimens. In murine P. berghei transmission models, oral maduramicin at 4-8 mg/kg blocked transmission . Procurement for these applications should prioritize high-purity ammonium salt formulations (≥95% purity by HPLC) suitable for in vitro and in vivo experimentation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for Maduramicin Ammonium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.